molecular formula C25H20N2O5 B4842183 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide

Cat. No.: B4842183
M. Wt: 428.4 g/mol
InChI Key: NQRCSPDVWMRCFO-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide is a complex organic compound that belongs to the class of amides. It features a unique structure with a combination of isoindole, dibenzofuran, and butanamide moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Dibenzofuran Group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, to attach the dibenzofuran group to the isoindole core.

    Formation of the Butanamide Linker: The final step could involve the reaction of the intermediate with butanoyl chloride under basic conditions to form the butanamide linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Pathways: Interference with cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)butanamide: Similar structure but with a phenyl group instead of dibenzofuran.

    4-(1,3-dioxoisoindol-2-yl)-N-(2-chlorodibenzofuran-3-yl)butanamide: Similar structure with a chlorine substituent on the dibenzofuran ring.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-22-13-18-15-7-4-5-10-20(15)32-21(18)14-19(22)26-23(28)11-6-12-27-24(29)16-8-2-3-9-17(16)25(27)30/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCSPDVWMRCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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